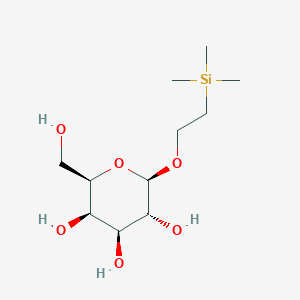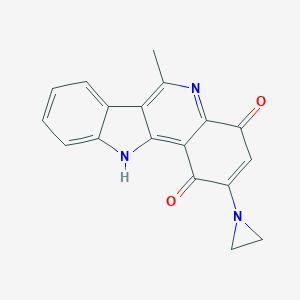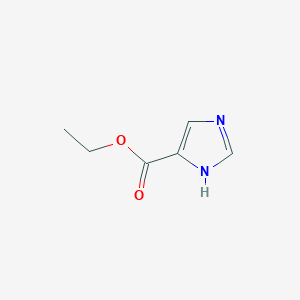
N-Boc-L-Prolinol
Übersicht
Beschreibung
1-Boc-2-(S)-pyrrolidinemethanol is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a pyrrolidine ring, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group. This combination of functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.
Wissenschaftliche Forschungsanwendungen
1-Boc-2-(S)-Pyrrolidinmethanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet, darunter Pharmazeutika und Naturstoffe.
Biologie: Die Verbindung wird zur Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen eingesetzt.
Medizin: Es dient als Zwischenprodukt bei der Synthese von Medikamenten, die auf verschiedene Krankheiten abzielen, darunter Krebs und neurologische Erkrankungen.
Industrie: Die Verbindung wird bei der Herstellung von Feinchemikalien und als Vorläufer bei der Synthese von Agrochemikalien verwendet
Wirkmechanismus
Der Wirkungsmechanismus von 1-Boc-2-(S)-Pyrrolidinmethanol hängt hauptsächlich mit seiner Rolle als Schutzgruppe in der organischen Synthese zusammen. Die Boc-Gruppe schützt die Aminfunktionalität und ermöglicht selektive Reaktionen an anderen Stellen des Moleküls. Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, wodurch das freie Amin für weitere Funktionalisierung freigelegt wird .
Ähnliche Verbindungen:
1-Boc-2-(S)-Pyrrolidin-carbaldehyd: Ähnlicher Aufbau, aber mit einer Aldehydgruppe anstelle einer Hydroxylgruppe.
1-Boc-2-(S)-Pyrrolidinmethan: Ähnlicher Aufbau, aber mit einer Methylgruppe anstelle einer Hydroxylgruppe.
1-Boc-2-(S)-Pyrrolidinmethyltosylat: Ähnlicher Aufbau, aber mit einer Tosylatgruppe anstelle einer Hydroxylgruppe.
Einzigartigkeit: 1-Boc-2-(S)-Pyrrolidinmethanol ist aufgrund seiner Kombination aus einem chiralen Zentrum, einer Hydroxylgruppe und einer Boc-Schutzgruppe einzigartig. Diese Kombination ermöglicht selektive Reaktionen und macht es zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener komplexer Moleküle .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Boc-2-(S)-Pyrrolidinmethanol kann mit verschiedenen Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reduktion von 1-Boc-2-(S)-Pyrrolidin-carbaldehyd unter Verwendung eines Reduktionsmittels wie Natriumborhydrid. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) bei niedrigen Temperaturen durchgeführt, um eine hohe Enantioselektivität zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Boc-2-(S)-Pyrrolidinmethanol beinhaltet oft die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie Umkristallisation und Chromatographie zur Reinigung des Endprodukts umfassen .
Chemische Reaktionsanalyse
Reaktionstypen: 1-Boc-2-(S)-Pyrrolidinmethanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Pyridiniumchlorochromat (PCC) zu einer Carbonylverbindung oxidiert werden.
Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu 1-Boc-2-(S)-Pyrrolidinmethan reduziert werden.
Gängige Reagenzien und Bedingungen:
Oxidation: PCC in Dichlormethan (DCM) bei Raumtemperatur.
Reduktion: LiAlH4 in THF bei niedrigen Temperaturen.
Substitution: TsCl in Pyridin bei Raumtemperatur.
Hauptsächlich gebildete Produkte:
Oxidation: 1-Boc-2-(S)-Pyrrolidin-carbaldehyd.
Reduktion: 1-Boc-2-(S)-Pyrrolidinmethan.
Substitution: 1-Boc-2-(S)-Pyrrolidinmethyltosylat.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-2-(S)-pyrrolidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form 1-Boc-2-(S)-pyrrolidinemethane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: TsCl in pyridine at room temperature.
Major Products Formed:
Oxidation: 1-Boc-2-(S)-pyrrolidinecarboxaldehyde.
Reduction: 1-Boc-2-(S)-pyrrolidinemethane.
Substitution: 1-Boc-2-(S)-pyrrolidinemethyl tosylate.
Vergleich Mit ähnlichen Verbindungen
1-Boc-2-(S)-pyrrolidinecarboxaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
1-Boc-2-(S)-pyrrolidinemethane: Similar structure but with a methyl group instead of a hydroxyl group.
1-Boc-2-(S)-pyrrolidinemethyl tosylate: Similar structure but with a tosylate group instead of a hydroxyl group.
Uniqueness: 1-Boc-2-(S)-pyrrolidinemethanol is unique due to its combination of a chiral center, a hydroxyl group, and a Boc protecting group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of various complex molecules .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFLLBPMZCIGRM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349181 | |
| Record name | N-Boc-L-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69610-40-8 | |
| Record name | N-Boc-L-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-(Hydroxymethyl)pyrrolidine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














